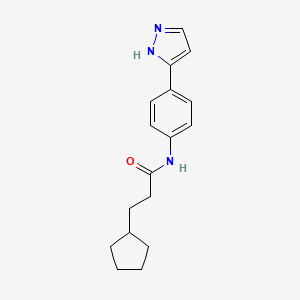
N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This compound also includes a phenyl group and a cyclopentyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The Claisen–Schmidt condensation reaction is also commonly used in the synthesis of pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrazole ring, phenyl group, and cyclopentyl group. The pyrazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including reactions with electrophiles at the 3-position of the pyrazole ring . They can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazole compounds generally have high nitrogen content and can act as ligands in coordination chemistry .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and extensive biological evaluation of 1,5-diarylpyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, as cyclooxygenase-2 (COX-2) inhibitors. These studies have identified a number of compounds with potent and selective inhibition of COX-2, highlighting their potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Pharmacological Potential
Further research has explored the computational and pharmacological potential of novel derivatives, including those related to N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide insights into the compound's binding affinity and inhibitory effects against various targets, demonstrating their potential as therapeutic agents for various conditions (Faheem, 2018).
Antitumor and Anticancer Agents
Research into 3-aminopyrazole inhibitors of CDK2/cyclin A has highlighted their potential as antitumor agents. Optimization of these compounds has led to the discovery of derivatives with improved physicochemical properties and significant antitumor activity in vivo, underscoring their potential as new anticancer agents (Pevarello et al., 2005).
Fungicidal and Insecticidal Activities
The synthesis of pyrazoline derivatives, including those related to N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, has been investigated for their fungicidal and insecticidal activities. These studies have identified compounds with potent effects against various pests and fungi, presenting a new avenue for the development of agricultural chemicals (Zhao et al., 2008).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for their immunomodulating activities. These compounds have shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their potential use in modulating immune responses (Doria et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(10-5-13-3-1-2-4-13)19-15-8-6-14(7-9-15)16-11-12-18-20-16/h6-9,11-13H,1-5,10H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSRHVGXHANDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

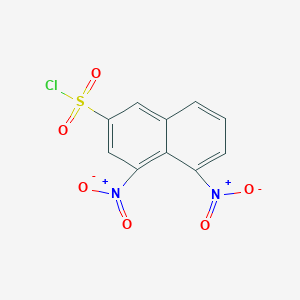
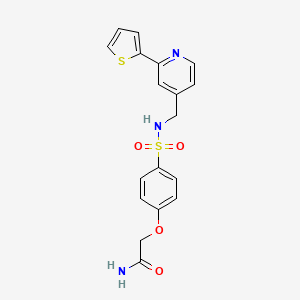
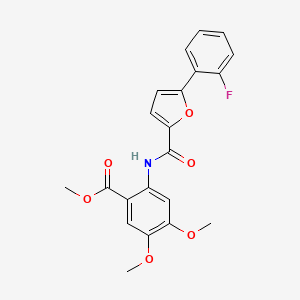
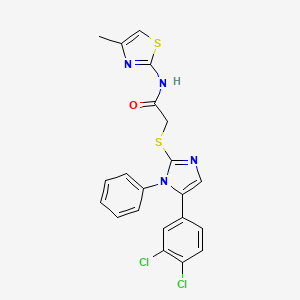
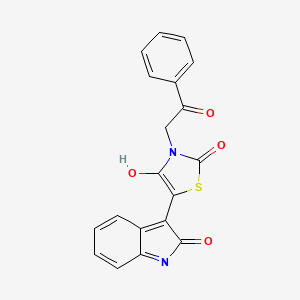
![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)
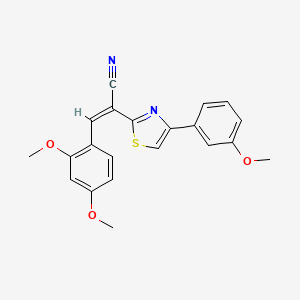
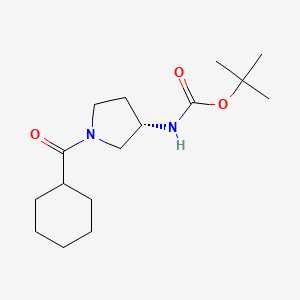
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)
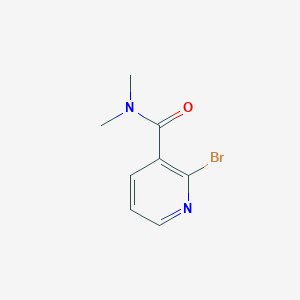
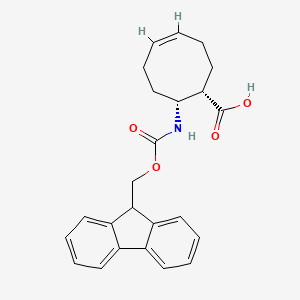
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)